trans-2-Icosenoic acid
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Overview
Description
.DELTA.2-trans Eicosenoic Acid is an alpha, beta-unsaturated fatty acid with a 20-carbon chain and a double bond located at the second position from the methyl end. It is a by-product of the synthesis of .DELTA.2-cis Eicosenoic Acid. This compound has drawn considerable attention in scientific research due to its diverse biological activities and potential research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: .DELTA.2-trans Eicosenoic Acid is typically synthesized as a by-product during the production of .DELTA.2-cis Eicosenoic Acid. The synthesis involves the isomerization of .DELTA.2-cis Eicosenoic Acid under specific reaction conditions .
Industrial Production Methods: The industrial production of DELTA the synthesis generally involves the use of organic solvents and catalysts to facilitate the isomerization process .
Chemical Reactions Analysis
Types of Reactions: .DELTA.2-trans Eicosenoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The double bond in the compound allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the fatty acid.
Reduction: Saturated fatty acids.
Substitution: Halogenated or other substituted fatty acids.
Scientific Research Applications
.DELTA.2-trans Eicosenoic Acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of alpha, beta-unsaturated fatty acids.
Biology: Investigated for its role in lipid metabolism and inflammation modulation.
Medicine: Potential applications in treating diabetes and improving lipid metabolism.
Industry: Used in the development of bioactive lipid assays and other research tools.
Mechanism of Action
.DELTA.2-trans Eicosenoic Acid exerts its effects through several mechanisms:
Lipid Metabolism: It plays a role in regulating lipid homeostasis by influencing fatty acid oxidation, lipid synthesis, and adipocyte differentiation.
Inflammation Modulation: It modulates inflammatory responses by affecting the production of inflammatory mediators and the activation of signaling pathways involved in immune regulation.
Cellular Signaling: It is involved in cellular signaling processes, including gene expression regulation and cell proliferation.
Comparison with Similar Compounds
- .DELTA.2-cis Eicosenoic Acid
- 2-Octadecenoic Acid
Comparison: .DELTA.2-trans Eicosenoic Acid is unique due to its specific double bond configuration, which influences its biological activity and chemical reactivity. Compared to .DELTA.2-cis Eicosenoic Acid, the trans isomer has different effects on lipid metabolism and inflammation modulation. 2-Octadecenoic Acid, a related compound, has been shown to improve liver function and decrease blood sugar in diabetic rats, highlighting the diverse biological activities of these fatty acids .
Properties
CAS No. |
26764-41-0 |
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Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(E)-icos-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18+ |
InChI Key |
FIKTURVKRGQNQD-VHEBQXMUSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
Synonyms |
2E-eicosenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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